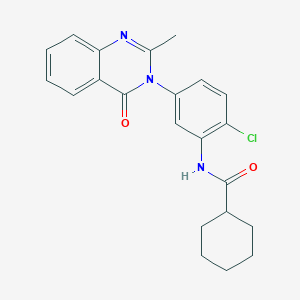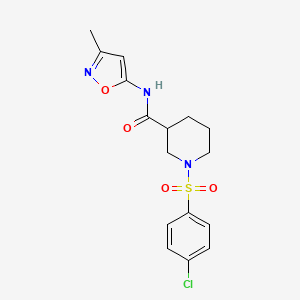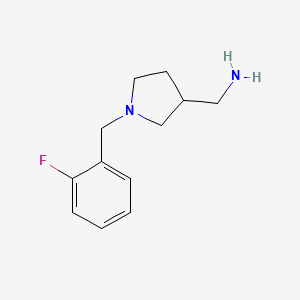
(1-(2-Fluorobenzyl)pyrrolidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(2-Fluorobenzyl)pyrrolidin-3-yl)methanamine” is a chemical compound with the CAS Number: 1017417-50-3. It has a molecular weight of 299.22 . The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H17FN2.2ClH.H2O/c13-12-4-2-1-3-11(12)9-15-6-5-10(7-14)8-15;;;/h1-4,10H,5-9,14H2;2*1H;1H2 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular formula of C12H21Cl2FN2O.Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Schiff Bases
Researchers have synthesized a series of novel Schiff bases, including derivatives similar to "(1-(2-Fluorobenzyl)pyrrolidin-3-yl)methanamine," showing potential as anticonvulsant agents. These compounds were created through condensation reactions and screened for their seizures protection efficacy, displaying significant anticonvulsant activity in various models. The study emphasizes the importance of structural variation in developing new therapeutics for epilepsy and related conditions (Pandey & Srivastava, 2011).
Catalytic Applications of Palladacycles
In another study, derivatives of "this compound" underwent C–H bond activation to afford unsymmetrical pincer palladacycles. These compounds were evaluated for their catalytic efficiency, showing good activity and selectivity in various reactions. This research highlights the compound's utility in catalysis, particularly in enhancing the efficiency of organic transformations (Roffe et al., 2016).
Biased Agonists for Serotonin Receptors
Novel derivatives designed as "biased agonists" of serotonin 5-HT1A receptors were synthesized, aiming to identify compounds with antidepressant-like activity. These studies utilized structural analogs to explore the effects on signal transduction pathways, demonstrating the potential for developing new treatments for depression based on selective receptor activation (Sniecikowska et al., 2019).
Development of Antiviral Agents
Aminoadamantane derivatives, including structures related to "this compound," have been synthesized and evaluated for their antiviral activity, particularly against influenza A virus. These compounds have shown specificity and potent activity as anti-influenza agents, underscoring the role of chemical modification in enhancing antiviral pharmacotherapy (Kolocouris et al., 1994).
Imaging and Photocytotoxicity Studies
Iron(III) complexes incorporating similar ligands have been synthesized for applications in cellular imaging and photocytotoxicity under red light. These complexes exhibit significant potential in medical imaging and targeted phototherapy, demonstrating the versatility of these compounds in biomedical applications (Basu et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-4-2-1-3-11(12)9-15-6-5-10(7-14)8-15/h1-4,10H,5-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGFHFDNRSIKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2736871.png)
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2736873.png)
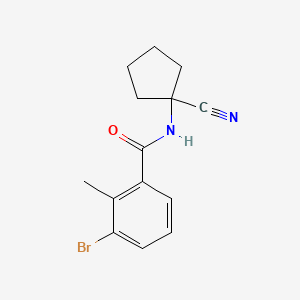
![N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B2736878.png)
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2736879.png)
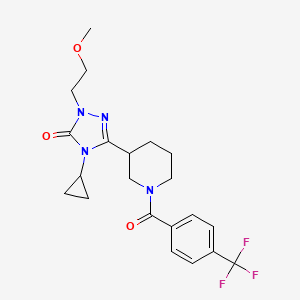

![4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2736884.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2736885.png)


![4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine](/img/structure/B2736891.png)
